N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine
Overview
Description
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline ring with a pyridine ring and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The quinoline core can be further functionalized by introducing a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the quinoline-pyridine intermediate with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the quinoline or pyridine rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline or pyridine derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe in fluorescence microscopy due to its ability to bind to specific biomolecules and emit light under certain conditions.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl side chain can enhance the compound’s ability to penetrate cell membranes, while the quinoline and pyridine rings can interact with active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N,N-Dimethylethylenediamine: A simpler compound used in various organic syntheses.
Bis[2-(dimethylamino)ethyl]ether: An industrial chemical used as an amine catalyst.
Uniqueness
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine is unique due to its combination of a quinoline and pyridine ring, which provides a versatile scaffold for chemical modifications. This structural complexity allows for a wide range of applications in different scientific fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-pyridin-3-ylquinolin-4-yl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-22(2)11-10-20-18-12-17(14-6-5-9-19-13-14)21-16-8-4-3-7-15(16)18/h3-9,12-13H,10-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKLVARUWKVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332366 | |
Record name | N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133671-60-0 | |
Record name | N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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